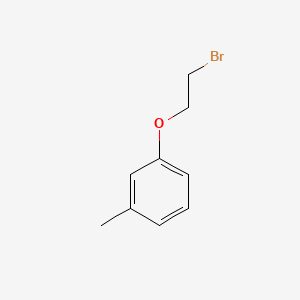

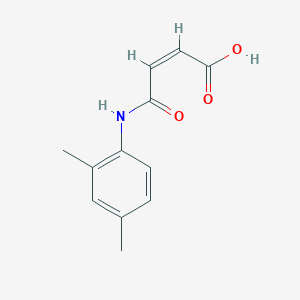

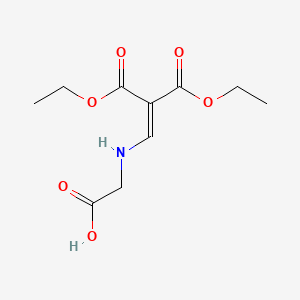

![molecular formula C8H7NO B1300999 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 28566-14-5](/img/structure/B1300999.png)

6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one

Overview

Description

6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is a chemical compound that has been the subject of various studies . It is an intermediate for the synthesis of pharmaceutical and biological compounds .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one analogues has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Molecular Structure Analysis

The molecular formula of 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is C8H7NO . More detailed structural information can be obtained from resources such as ChemSpider and NIST Chemistry WebBook .Chemical Reactions Analysis

The primary chemical reaction involving 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is its synthesis through the direct oxidation of 2,3-cyclopentenopyridine analogues . This reaction has been achieved with high yield and excellent chemoselectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one include its molecular formula (C8H7NO) and its synthesis yield . More specific properties such as melting point and NMR spectra can be found in the referenced sources .Scientific Research Applications

Hypoglycemic Activity

Certain derivatives of 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one have been found to exhibit hypoglycemic activity . This means they can potentially be used in the treatment of diabetes by helping to lower blood sugar levels .

Calcium Channel Antagonists

Some derivatives of this compound have been identified as antagonists of calcium channels . Calcium channel blockers are drugs that disrupt the movement of calcium through calcium channels, which can be beneficial in the treatment of hypertension or heart disease .

Fluorescent Probes

Certain derivatives of 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one can act as fluorescent probes . These compounds can absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are often used in biological and chemical research to study the properties and behaviors of other substances .

Protein Kinase FGFR1 Inhibitors

Some derivatives of this compound have been found to inhibit protein kinase FGFR1 . FGFR1 is a protein that has been implicated in several types of cancer, so inhibitors of this protein could potentially be used in cancer treatment .

Multicomponent Synthesis

The compound can be synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This synthesis represents a profound structural transformation and is a promising method for organic synthesis .

Direct Oxidation

Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues has been achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant . This process occurs at 25 °C in H2O with high yield and excellent chemoselectivity .

Key Intermediate of Cefpirome

6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is a key intermediate of cefpirome . Cefpirome is a fourth-generation cephalosporin antibiotic, used to treat severe infections caused by bacteria that are resistant to other antibiotics .

Structural Fragments of Alkaloids

Cyclopenta[B]pyridine derivatives, including 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one, are structural fragments of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, drug discovery, and pesticide production .

Safety And Hazards

properties

IUPAC Name |

6,7-dihydrocyclopenta[b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEREVKJVWUGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363703 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one | |

CAS RN |

28566-14-5 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dihydro-5H-1-pyridin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reported method for synthesizing 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues?

A1: The research presents a novel approach for directly oxidizing 2,3-cyclopentenopyridine analogues to obtain 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues. [] This method utilizes Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in an aqueous solution at room temperature. [] This approach is notable for its high yield, excellent chemoselectivity, and the use of environmentally benign water as a solvent. []

Q2: What other substrates were successfully oxidized using this catalytic system?

A2: Beyond the synthesis of 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues, the researchers demonstrated the versatility of the Mn(OTf)2/t-BuOOH system by successfully oxidizing substituted benzylpyridines and 2-ethylpyridine. [] These reactions were conducted in tert-butyl alcohol (t-BuOH) as the solvent. [] This highlights the potential of this catalytic system for broader applications in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

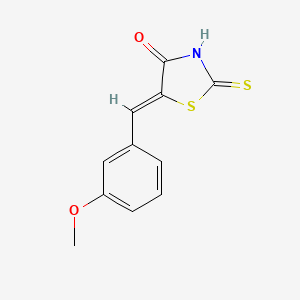

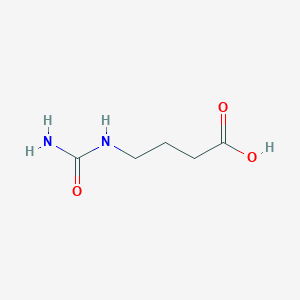

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)

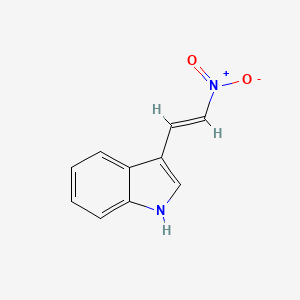

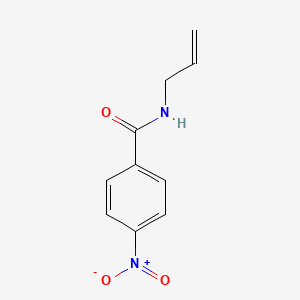

![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)

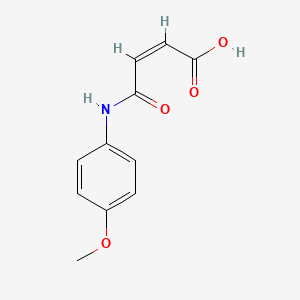

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)